2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid is an organic compound characterized by its unique structural features, which include a butanoic acid backbone and a pyrazole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and antimicrobial properties.
The compound is synthesized through various methods that involve the reaction of pyrazole derivatives with appropriate acylating agents or through multi-step synthetic routes involving intermediates that undergo further functionalization. The synthesis and characterization of such compounds are often detailed in chemical literature, including patents and scientific articles .
2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid falls under the category of carboxylic acids and pyrazole derivatives. It is classified as a secondary metabolite with potential pharmaceutical applications, particularly in the development of novel anti-inflammatory agents.
The synthesis of 2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid can be achieved using several approaches:
For instance, one common synthetic route may start with the preparation of 1-methyl-1H-pyrazole through hydrazine reactions followed by alkylation with a butanoic acid derivative. The reaction conditions typically require careful control of temperature and pH to ensure high yields and purity of the final product .
The molecular formula for 2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid is . Its structure features a butanoic acid group attached to a 1-methyl-1H-pyrazole ring, which contributes to its biological activity.
The compound's molecular weight is approximately 174.22 g/mol, and it exhibits specific stereochemistry that may influence its interaction with biological targets. The presence of both hydrophobic (alkyl) and polar (carboxylic acid) functional groups suggests potential for diverse interactions within biological systems .
2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid can participate in various chemical reactions:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, solvent type) that enhance reactivity and selectivity towards desired products .
The mechanism of action for compounds like 2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid typically involves modulation of inflammatory pathways. For example, it may inhibit cyclooxygenase enzymes, which are crucial in the biosynthesis of prostaglandins—mediators of inflammation.
Studies have shown that similar pyrazole derivatives exhibit significant inhibition against cyclooxygenase enzymes, thus suggesting that this compound could share similar mechanisms leading to anti-inflammatory effects .
The compound is expected to be a solid at room temperature, with solubility in polar solvents like water and ethanol due to its carboxylic acid group. Its melting point and boiling point would need to be determined experimentally.
Key chemical properties include:
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance spectroscopy would provide insights into its functional groups and molecular environment .
2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid has potential applications in:
Research continues into optimizing its structure for enhanced efficacy and reduced side effects in therapeutic applications .
Pyrazole derivatives constitute a privileged scaffold in medicinal chemistry, evidenced by their presence in numerous clinically significant drugs. The pyrazole ring's inherent structural and electronic properties facilitate diverse biological interactions, enabling its incorporation into therapeutics spanning multiple disease categories. Seminal examples include the cyclooxygenase-2 (COX-2) selective inhibitor celecoxib (anti-inflammatory), the cannabinoid receptor-1 antagonist rimonabant (anti-obesity), and the antipsychotic CDPPB [1] [3]. The historical trajectory of pyrazole-based drug discovery reveals a strategic evolution from fortuitous discoveries to rational design. Early developments leveraged the ring's stability and synthetic accessibility, while contemporary research exploits its hydrogen-bonding capabilities and capacity for structural diversification to modulate pharmacokinetic and pharmacodynamic profiles. This evolution underscores the pyrazole ring's versatility as a pharmacophore capable of interacting with varied biological targets, driving sustained interest in novel derivatives like 2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid [1] [3].
The compound 2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid exemplifies a sophisticated molecular hybrid integrating a pyrazole heterocycle with an aliphatic carboxylic acid chain. Its systematic name highlights key structural features: a quaternary carbon center bearing a methyl group, a 1-methylpyrazole moiety attached via its 5-position, and a butanoic acid chain. This configuration confers unique physicochemical properties critical for bioactivity.
Table 1: Structural Comparison of Related Pyrazole-Acid Hybrids
Compound Name | Molecular Formula | Pyrazole Substitution Pattern | Acid Chain Features | Key Structural Differences |
---|---|---|---|---|
2-(5-Methyl-1H-pyrazol-1-yl)butanoic acid | C₈H₁₂N₂O₂ | 1-(5-Methylpyrazolyl) | Chiral center at Cα, shorter chain | Lacks the C2 methyl group (no quaternary carbon) |
2-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]butanoic acid | C₁₁H₁₈N₂O₂ | 1-(2-Methylpropyl)-5-pyrazolyl | Branched alkyl chain on N1 | Bulky N1 substituent vs methyl; chiral Cα |
2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid | C₉H₁₄N₂O₂ | 1-Methyl-5-pyrazolyl | Quaternary C2, no chiral center | Defined steric bulk at C2, achiral backbone |
The carboxylic acid group (-COOH) in 2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid is not merely an appendage but a critical pharmacophoric element enabling specific and potent biological interactions. Its significance in drug design stems from several key attributes:
Table 2: Impact of Carboxylic Acid pKa on Molecular Properties in Bioactive Pyrazoles
Representative Pyrazole-Acid Compound | Estimated/Reported pKa | Ionization State at pH 7.4 | Primary Biological Interactions Facilitated | Biological Consequence Example |
---|---|---|---|---|
2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid | ~4.8 - 5.2 (Predicted) | >99% Ionized (COO⁻) | Ionic bonds, H-bonding (acceptor) | Enhanced solubility; target binding via salt bridges |
5-(4-Methylphenyl)-1-(4-sulfamoylphenyl)pyrazole-3-carboxylic acid (Celecoxib analog) | ~3.5-4.0 (Sulfonamide) / ~4.5 (Acid) | Dually ionized | Ionic bonds, strong H-bonding | COX-2 inhibition via dual-point anionic recognition |
Rhodanine-3-acetic acid derivatives (e.g., Compound A [8]) | ~3.0-3.5 (Rhodanine) / ~4.5 (Acid) | Dually ionized | Metal chelation, ionic interactions | Antibacterial activity vs. MRSA (MIC 1-2 μg/mL) |
2-(1,3-Diphenyl-1H-pyrazol-5-yl)acetic acid derivatives | ~4.3 - 4.7 | Predominantly ionized | H-bonding, moderate ionic interactions | Variable activity based on aryl substituents |
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 3779-62-2
CAS No.: 2524-31-4
CAS No.:
CAS No.: